methyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
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Description
Methyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C20H20N4O6 and its molecular weight is 412.402. The purity is usually 95%.
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Biological Activity
Methyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a hydrazine moiety, a pyrazole ring, and a benzoate group, which contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing hydrazine and pyrazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that similar hydrazone derivatives possess potent activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Compound | Activity | Mechanism |
---|---|---|
Hydrazone A | Antibacterial | Membrane disruption |
Hydrazone B | Antifungal | Metabolic interference |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including breast and colon cancer cells. The compound's action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, the compound was shown to:
- Reduce cell viability by 70% at a concentration of 50 µM.
- Induce apoptosis , as evidenced by increased caspase-3 activity.
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Cytokine | Control Level | Treated Level |
---|---|---|
TNF-alpha | 100 pg/mL | 30 pg/mL |
IL-6 | 80 pg/mL | 20 pg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
- Enzyme Inhibition : Inhibits key enzymes involved in cancer cell proliferation and microbial metabolism.
- Gene Expression Modulation : Alters the expression of genes associated with apoptosis and inflammation.
Properties
IUPAC Name |
methyl 4-[[3-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-11-19(30-13-5-3-12(4-6-13)20(27)28-2)18(24-23-11)15-8-7-14(9-16(15)25)29-10-17(26)22-21/h3-9,25H,10,21H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBBUXYJSBTCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.